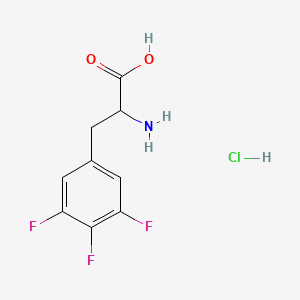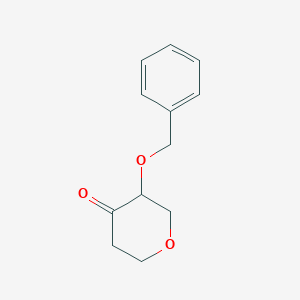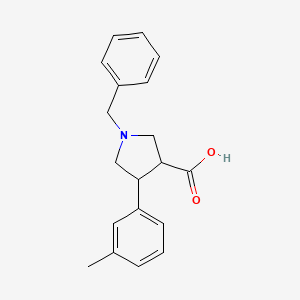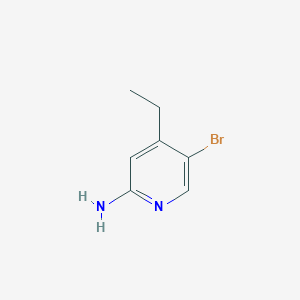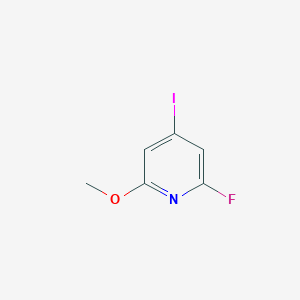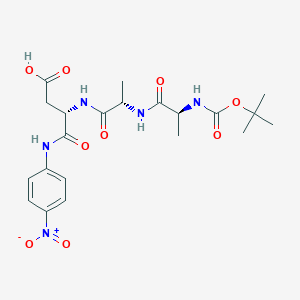
Boc-Ala-Ala-Asp-pNA
概要
説明
Boc-Ala-Ala-Asp-pNA is a chromogenic substrate used primarily in biochemical assays to measure the activity of specific proteases, such as Granzyme B. The compound consists of a peptide sequence (Boc-Ala-Ala-Asp) linked to a para-nitroaniline (pNA) group. When the peptide bond is cleaved by a protease, the pNA group is released, producing a measurable color change .
作用機序
Target of Action
The primary target of the compound Boc-Ala-Ala-Asp-pNA is Granzyme B . Granzyme B is a serine protease that mediates target cell apoptosis when released by cytotoxic T lymphocytes (CTL) or natural killer (NK) cells . It is the most studied granzyme in humans and mice .
Mode of Action
This compound is a chromogenic substrate of Granzyme B . It is used to test the functional activity of Granzyme B . The compound’s interaction with Granzyme B results in the cleavage of the substrate, which is a specific activity of Granzyme B .
Biochemical Pathways
The action of this compound is involved in the pathway of target cell apoptosis mediated by Granzyme B . When Granzyme B is released by CTL or NK cells, it induces apoptosis in the target cells . The cleavage of the this compound substrate by Granzyme B is a part of this process .
Pharmacokinetics
As a substrate of granzyme b, it is expected to be metabolized by this enzyme
Result of Action
The cleavage of this compound by Granzyme B results in the generation of a chromogenic product . This allows the functional activity of Granzyme B to be tested and measured .
Action Environment
It is known that the activity of granzyme b, the enzyme that metabolizes this compound, can be influenced by various factors such as the presence of other immune cells and the overall immune response .
生化学分析
Biochemical Properties
Boc-Ala-Ala-Asp-pNA serves as a chromogenic substrate for granzyme B, a serine protease involved in inducing apoptosis in target cells. The interaction between this compound and granzyme B is highly specific, as granzyme B cleaves the peptide bond at the aspartic acid residue, releasing p-nitroaniline . This reaction is utilized to assess the functional activity of granzyme B in various experimental settings. Additionally, this compound can interact with other proteases that recognize and cleave at aspartic acid residues, making it a versatile tool in protease research .
Cellular Effects
The effects of this compound on cellular processes are primarily observed through its role as a substrate in enzymatic assays. When used in studies involving polymorphonuclear neutrophils (PMNs), this compound helps to elucidate the cytotoxic mechanisms of granzyme B. The cleavage of this compound by granzyme B within PMNs leads to the induction of apoptosis in target cells, highlighting its role in immune responses . Furthermore, the use of this compound in cellular assays aids in understanding the regulation of cell signaling pathways and gene expression influenced by proteolytic activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with granzyme B. The enzyme recognizes the aspartic acid residue in this compound and cleaves the peptide bond, resulting in the release of p-nitroaniline . This cleavage event is crucial for the activation of downstream apoptotic pathways in target cells. The specificity of this compound for granzyme B allows researchers to study the enzyme’s activity and its role in immune responses with high precision .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that this compound maintains its chromogenic properties over time, allowing for consistent measurement of enzyme activity in both in vitro and in vivo experiments . Prolonged exposure to certain conditions may lead to degradation, affecting the accuracy of the results.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At optimal dosages, this compound effectively serves as a substrate for granzyme B, facilitating the study of proteolytic activity and immune responses . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental setups . Threshold effects and variations in response to different dosages provide valuable insights into the compound’s pharmacodynamics and safety profile.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolytic enzyme activity. The compound interacts with granzyme B and other proteases, leading to the cleavage of the peptide bond at the aspartic acid residue . This interaction is crucial for the regulation of apoptotic pathways and immune responses. The metabolic flux and levels of metabolites generated from this compound cleavage can provide insights into the enzyme kinetics and functional activity of proteases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its affinity for granzyme B and other proteases . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical assays and ensuring accurate measurement of enzyme activity .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles where it interacts with granzyme B and other proteases . This localization is critical for the accurate assessment of proteolytic activity and the study of apoptotic pathways. The activity and function of this compound are closely linked to its subcellular distribution, providing valuable insights into its role in cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ala-Ala-Asp-pNA involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids (Boc-Ala, Boc-Ala, and Boc-Asp) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the pNA group is attached to the C-terminal aspartic acid residue .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions
Boc-Ala-Ala-Asp-pNA primarily undergoes hydrolysis reactions catalyzed by specific proteases. The compound is designed to be cleaved at the aspartic acid residue, releasing the pNA group, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs under physiological conditions (pH 7.4, 37°C) in the presence of the target protease. Common reagents used in these assays include buffer solutions (e.g., phosphate-buffered saline) and protease inhibitors to control the reaction specificity .
Major Products Formed
The major product formed from the hydrolysis of this compound is para-nitroaniline (pNA), which produces a yellow color that can be quantified using a spectrophotometer at 405 nm .
科学的研究の応用
Boc-Ala-Ala-Asp-pNA is widely used in scientific research to study the activity of proteases, particularly Granzyme B. Its applications include:
Biochemistry: Used in enzyme kinetics studies to measure the catalytic activity of proteases.
Immunology: Employed in assays to investigate the role of proteases in immune cell function and apoptosis.
Medicine: Utilized in diagnostic assays to detect protease activity in various diseases, including cancer and autoimmune disorders.
Industry: Applied in the development of protease inhibitors for therapeutic use
類似化合物との比較
Similar Compounds
Boc-Ala-Ala-Asp-S-Bzl: Another chromogenic substrate used to measure Granzyme B activity, but with a thioester linkage instead of a pNA group.
Ac-IEPD-pNA: A substrate used to measure caspase activity, with a different peptide sequence and specificity.
Uniqueness
Boc-Ala-Ala-Asp-pNA is unique due to its high specificity for Granzyme B and its ability to produce a measurable color change upon cleavage. This makes it an invaluable tool in research and diagnostic applications where precise measurement of protease activity is required .
特性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O9/c1-11(22-17(29)12(2)23-20(32)35-21(3,4)5)18(30)25-15(10-16(27)28)19(31)24-13-6-8-14(9-7-13)26(33)34/h6-9,11-12,15H,10H2,1-5H3,(H,22,29)(H,23,32)(H,24,31)(H,25,30)(H,27,28)/t11-,12-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNXJZIZFCZUNS-HUBLWGQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




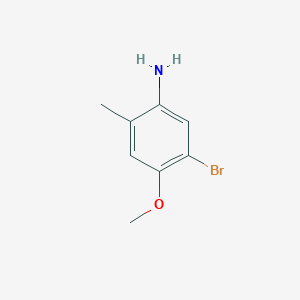
![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)


![5-Bromothieno[2,3-D]pyrimidin-4-amine](/img/structure/B1374291.png)
